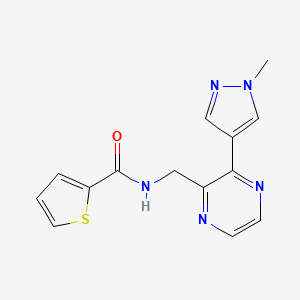

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Description

N-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a 1-methylpyrazole moiety at the 3-position and a thiophene-2-carboxamide group linked via a methylene bridge. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors, such as kinase inhibitors. The pyrazine ring provides a planar scaffold for intermolecular interactions, while the thiophene carboxamide group may enhance solubility and binding specificity. The 1-methylpyrazole substituent likely improves metabolic stability compared to unsubstituted analogs .

Properties

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-19-9-10(7-18-19)13-11(15-4-5-16-13)8-17-14(20)12-3-2-6-21-12/h2-7,9H,8H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEHXOHKSLDIAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the pyrazine moiety. The thiophene carboxamide group is then attached through a series of coupling reactions. Specific reagents and conditions may vary, but common steps include:

Formation of Pyrazole Ring: Starting with 1-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

Introduction of Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions.

Coupling with Thiophene Carboxamide: The final step involves coupling the pyrazine-pyrazole intermediate with thiophene-2-carboxamide using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor or enzyme modulator.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as a kinase inhibitor, blocking the activity of specific kinases involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic carboxamides, which are frequently explored for therapeutic applications. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Flexibility vs. Specificity: The target compound’s pyrazine core distinguishes it from pyrimidine-based analogs (e.g., compound 1 in ), which often exhibit higher planarity and stronger π-π stacking. Pyrazines may offer reduced steric hindrance, improving binding to shallow enzyme pockets. Compared to thienopyrimidine derivatives (e.g., 8j in ), the absence of a fused thiophene ring in the target compound could lower synthetic complexity while maintaining solubility via the thiophene carboxamide group.

Pharmacokinetic Properties: The 1-methylpyrazole group in the target compound likely enhances metabolic stability over thiomorpholino-substituted analogs (e.g., 8j), which may undergo oxidative metabolism . Fluorinated analogs (e.g., Example 62 in ) exhibit prolonged half-lives due to fluorine’s electronegativity but may face toxicity concerns absent in the target compound.

Biological Activity: Pyrimidine and pyrazine derivatives are often kinase inhibitors. The target’s methylpyrazole group could mimic ATP’s adenine moiety, competing for kinase binding sites. In contrast, chromenone-containing analogs (e.g., Example 62) may target lipid kinases or GPCRs .

Synthetic Accessibility: The target compound’s synthesis likely involves straightforward coupling of pyrazine-pyrazole intermediates with thiophene carboxamide, avoiding the multi-step fusion required for thienopyrimidines () or chromenones ().

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 284.33 g/mol. Its structure features a thiophene ring, pyrazole moiety, and a carboxamide functional group, which contribute to its biological properties.

Research indicates that this compound interacts with various biological targets, modulating enzyme activities and receptor functions. The presence of the pyrazole and thiophene rings enhances its binding affinity to biological targets, making it a candidate for drug development.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : In vitro studies have shown significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this one exhibited IC50 values ranging from 3.79 to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(methyl-pyrazole) derivative | MCF7 | 3.79 |

| N-(methyl-pyrazole) derivative | SF-268 | 12.50 |

| N-(methyl-pyrazole) derivative | NCI-H460 | 42.30 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests revealed that derivatives with similar structures had minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

Case Study 1: Anticancer Efficacy

In a study conducted by Bouabdallah et al., a series of pyrazole derivatives were synthesized and screened against Hep-2 (laryngeal cancer) and P815 (mastocytoma). Among these, derivatives similar to this compound exhibited significant cytotoxicity with IC50 values of 3.25 mg/mL against Hep-2 cells .

Case Study 2: Antimicrobial Evaluation

An investigation into the antimicrobial properties of pyrazole derivatives indicated that compounds incorporating the thiophene moiety significantly inhibited biofilm formation in Staphylococcus epidermidis, suggesting potential applications in treating infections associated with biofilms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.